molecular formula C18H18N4OS2 B2997291 1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286719-57-0

1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2997291
CAS RN: 1286719-57-0
M. Wt: 370.49
InChI Key: UYKDLASMZIVLJZ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl and tetrahydrobenzo[d]thiazol-2-yl are key moieties in many bioactive compounds . They have been used in the synthesis of various derivatives with significant biological activities .


Synthesis Analysis

These compounds are often synthesized through various chemical reactions, including the Betti reaction . The synthesized derivatives are usually characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, the benzothiazolyl moiety in the products serves as the formyl precursor, and the OH residue provides the cross-coupling site for further product elaboration .

Scientific Research Applications

Antibacterial and Antifungal Agents

Research has identified analogs with benzothiazole moieties that exhibit promising antibacterial activity, particularly against resistant strains such as Staphylococcus aureus and Bacillus subtilis, indicating potential for development as new antibacterial agents (Palkar et al., 2017). Similarly, benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have shown moderate to good antibacterial and antifungal activities, suggesting their use in developing treatments for microbial infections (Gilani et al., 2016).

Anticancer Properties

Compounds with thiadiazole and benzamide groups have demonstrated significant in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. This suggests the potential of these structures in cancer therapy (Tiwari et al., 2017). Furthermore, studies on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have shown promising apoptosis-inducing effects in breast cancer cells, indicating another avenue for anticancer drug development (Gad et al., 2020).

Anti-inflammatory and Analgesic Activities

Benzothiazole derivatives have been evaluated for their anti-inflammatory and analgesic properties, with some compounds showing promising results compared to standard drugs. This highlights the potential of benzothiazole-based compounds in developing new treatments for inflammatory and pain-related conditions (Kumar & Singh, 2020).

Diuretic Activity

Studies on biphenyl benzothiazole-2-carboxamide derivatives have revealed notable diuretic activity in vivo, suggesting their potential utility in treating conditions requiring diuresis (Yar & Ansari, 2009).

Mechanism of Action

While the specific mechanism of action for “1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is not available, related compounds have shown inhibitory activity against certain enzymes. For instance, one compound has shown dual kinase inhibitory activity against CK2 and GSK3β .

Safety and Hazards

The safety and hazards of these compounds can also vary. Some related compounds have shown no acute cellular toxicity .

Future Directions

The development of new derivatives and the exploration of their biological activities continue to be areas of active research . Further studies are needed to fully understand the potential applications of these compounds in medicine and other fields.

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c23-16(21-17-19-12-5-1-3-7-14(12)24-17)11-9-22(10-11)18-20-13-6-2-4-8-15(13)25-18/h2,4,6,8,11H,1,3,5,7,9-10H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKDLASMZIVLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

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